8-acetyl-3-[(2-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
8-acetyl-3-[(2-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic organic compound belonging to the spirocyclic class of molecules. This compound is characterized by its unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom. The presence of the fluorobenzyl group and the triazaspiro scaffold makes this compound of significant interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 8-acetyl-3-[(2-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a Bucherer–Bergs reaction, which involves the reaction of a ketone with ammonium carbonate and potassium cyanide.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-fluorobenzyl chloride and a suitable nucleophile.
Acetylation: The final step involves the acetylation of the nitrogen atom using acetic anhydride under mild conditions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, such as using catalytic hydrogenation and other efficient reaction conditions .
Chemical Reactions Analysis
8-acetyl-3-[(2-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
8-acetyl-3-[(2-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticonvulsant agent due to its spirocyclic structure, which is known to interact with neurological targets.
Pharmaceutical Research: It is explored for its potential use in developing new drugs for treating neurological disorders, including epilepsy and anxiety.
Chemical Biology: The compound is used as a probe to study the interactions between spirocyclic molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 8-acetyl-3-[(2-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets in the central nervous system. The compound is believed to modulate the activity of neurotransmitter receptors, particularly those involved in inhibitory neurotransmission. This modulation leads to an anticonvulsant effect by stabilizing neuronal activity and preventing excessive neuronal firing .
Comparison with Similar Compounds
8-acetyl-3-[(2-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione can be compared with other spirocyclic compounds, such as:
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound has a similar spirocyclic core but differs in the substituents attached to the spiro center.
8-Amino-3-(2-(4-fluorophenoxy)ethyl)-1,3-diazaspiro[4.5]decane-2,4-dione: This compound has a different substitution pattern on the spirocyclic core and is studied for its anticonvulsant properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties and potential therapeutic applications.
Properties
IUPAC Name |
8-acetyl-3-[(2-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3/c1-11(21)19-8-6-16(7-9-19)14(22)20(15(23)18-16)10-12-4-2-3-5-13(12)17/h2-5H,6-10H2,1H3,(H,18,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNKRCRSCHOVBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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